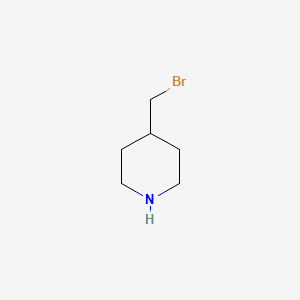

4-(Bromomethyl)piperidine

Descripción

Historical Context and Evolution of Piperidine (B6355638) Research

The journey into piperidine chemistry began in the mid-19th century. Piperidine was first reported in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours. wikipedia.org Both scientists initially isolated the compound by reacting piperine, the alkaloid responsible for the pungency of black pepper, with nitric acid. wikipedia.org This discovery established piperidine as a fundamental heterocyclic amine.

Early research focused on its natural occurrence and basic properties. The piperidine structural motif is now known to be present in numerous natural alkaloids, including the fire ant toxin solenopsin (B1210030) and the toxic alkaloid coniine from poison hemlock. wikipedia.org The industrial production of piperidine is achieved through the hydrogenation of pyridine (B92270). wikipedia.orgnih.gov

The evolution of piperidine research accelerated with advancements in synthetic organic chemistry, particularly in halogenation techniques. The development of brominating agents like N-bromosuccinimide (NBS) proved to be highly effective for selective halogenation, which was crucial for creating functionalized piperidine derivatives. Studies on the bromination of methylpyridines provided insights into reactivity that would later inform strategies for producing brominated piperidines. The synthesis of compounds like 2-(bromomethyl)piperidine (B7897292) from the corresponding alcohol using hydrogen bromide further established methods for introducing the valuable bromomethyl group into the piperidine framework.

Importance of Piperidine Ring Systems in Chemical Synthesis and Medicinal Chemistry Research

The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is one of the most important and ubiquitous structural motifs in the fields of medicinal chemistry and chemical synthesis. encyclopedia.pubresearchgate.netnih.govresearchgate.net It is considered the most commonly used heterocycle in pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). researchgate.net The unique chemical structure of piperidine allows it to bind to various molecular targets, making its derivatives suitable for developing new therapeutic compounds. researchgate.net

Piperidine-containing compounds are found in more than twenty classes of pharmaceuticals and exhibit a wide spectrum of biological activities. encyclopedia.pubresearchgate.netnih.govontosight.ai These include applications as anticancer, antiviral, anti-inflammatory, analgesic, and antipsychotic agents. encyclopedia.pubontosight.airesearchgate.net The piperidine scaffold is a key component in numerous well-known drugs, such as the antipsychotics haloperidol (B65202) and risperidone, the powerful analgesic fentanyl, and the Alzheimer's disease treatment donepezil. researchgate.netijnrd.org

Rationale for Focused Investigation of 4-(Bromomethyl)piperidine in Academic Research

This compound is a subject of focused investigation due to its utility as a bifunctional synthetic intermediate. nih.gov The molecule's significance stems from the presence of both a secondary amine within the piperidine ring and a reactive bromomethyl group at the 4-position. This bromomethyl group acts as a highly electrophilic site, readily undergoing nucleophilic substitution reactions. This reactivity allows for the straightforward introduction of a wide variety of other functional groups by reaction with nucleophiles such as amines, thiols, or alkoxides.

This synthetic versatility makes this compound and its N-protected analogues, such as 1-Boc-4-(bromomethyl)piperidine, valuable building blocks in multi-step syntheses. chemimpex.com The tert-butyl carbamate (B1207046) (Boc) protecting group allows for selective reactions at the bromomethyl position while the piperidine nitrogen is deactivated. chemimpex.com Researchers utilize this compound as an intermediate in the synthesis of complex piperidine derivatives, particularly in the development of potential therapeutic agents targeting neurological disorders. chemimpex.com Its ability to serve as a scaffold for creating diverse molecular libraries is a key driver of its use in academic and industrial drug discovery programs. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₂BrN | nih.govepa.gov |

| Molecular Weight | 178.07 g/mol | nih.gov |

| IUPAC Name | This compound | nih.govfluorochem.co.uk |

| CAS Number | 69719-84-2 | nih.govfluorochem.co.uk |

| Monoisotopic Mass | 177.01531 Da | nih.gov |

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name | Other Names / Synonyms |

|---|---|

| This compound | 4-bromo-methylpiperidine |

| Piperidine | Hexahydropyridine, Azacyclohexane |

| Piperine | (E,E)-1-[5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]piperidine |

| Pyridine | Azine |

| N-Bromosuccinimide | NBS |

| Solenopsin | 2-Methyl-6-undecylpiperidine |

| Coniine | (S)-2-Propylpiperidine |

| Haloperidol | 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one |

| Risperidone | 3-{2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one |

| Fentanyl | N-(1-Phenethylpiperidin-4-yl)-N-phenylpropionamide |

| Donepezil | (±)-2,3-Dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(bromomethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrN/c7-5-6-1-3-8-4-2-6/h6,8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHEVNPHRPRHQGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80542397 | |

| Record name | 4-(Bromomethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80542397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69719-84-2 | |

| Record name | 4-(Bromomethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80542397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromomethyl Piperidine and Analogues

Direct Synthetic Routes to 4-(Bromomethyl)piperidine

Direct routes to this compound typically begin with a pre-formed piperidine (B6355638) ring bearing a suitable functional group at the 4-position, which is then converted to the bromomethyl group. The two most common precursors are 4-methylpiperidine (B120128) and 4-(hydroxymethyl)piperidine.

The introduction of a bromine atom onto a piperidine derivative can be achieved through various bromination strategies. The choice of method often depends on the starting material.

A primary route involves the conversion of the hydroxyl group of 4-(hydroxymethyl)piperidine into a bromide. This transformation is analogous to the bromination of other benzylic or primary alcohols. Reagents commonly used for this purpose include hydrogen bromide (HBr) or phosphorus tribromide (PBr₃). lookchem.com For instance, treating (hydroxymethyl)phenols with a solution of HBr in acetic acid or with gaseous HBr can effectively yield the corresponding bromomethyl compounds. lookchem.com

Alternatively, a widely used laboratory method involves the selective bromination of 4-methylpiperidine. This reaction typically employs a radical initiator. N-bromosuccinimide (NBS) has proven to be a particularly effective reagent for this type of selective halogenation, targeting the methyl group without affecting the piperidine ring itself. The reaction is often performed in a suitable organic solvent like dichloromethane (B109758) under controlled temperature conditions to ensure high selectivity.

Table 1: Bromination Strategies for Piperidine Precursors

| Precursor | Reagent | Conditions | Product |

|---|---|---|---|

| 4-(Hydroxymethyl)piperidine | Hydrogen Bromide (HBr) | Acetic acid or gaseous HBr | This compound |

| 4-(Hydroxymethyl)piperidine | Phosphorus Tribromide (PBr₃) | Reflux | This compound |

Achieving high stereoselectivity and regioselectivity is a central challenge in the synthesis of substituted piperidines. nih.gov Regioselectivity, or the control of the site of reaction, is critical when multiple reactive positions exist. For instance, in the bromination of piperidine itself, conditions can be optimized to favor substitution at a specific position, such as the 3-position using hydrobromic acid and hydrogen peroxide. The direct alkylation of pyridine (B92270), a common precursor to piperidine, has historically been challenging due to issues with regioselectivity and overalkylation. nih.govresearchgate.net Modern methods, however, have been developed to achieve direct C-4 alkylation of pyridines with high regioselectivity, which can then be reduced to the corresponding piperidine. nih.govresearchgate.net

Stereoselectivity—the control of the three-dimensional arrangement of atoms—is crucial when creating chiral molecules. While this compound itself is not chiral, the principles of stereoselective synthesis are vital when creating more complex, substituted analogues. nih.gov Various methods have been developed to control the stereochemistry of the piperidine ring. nih.govnih.gov These include:

Prins and Carbonyl Ene Cyclizations: These reactions can be tuned to produce different diastereomers of 2,4,5-trisubstituted piperidines by choosing the appropriate catalyst and reaction conditions. rsc.org For example, low-temperature cyclization with hydrochloric acid favors the cis product, while using MeAlCl₂ at higher temperatures favors the trans product. rsc.org

Dieckmann Cyclizations: This method can be used to prepare enantiomerically pure piperidine-2,4-diones, which are versatile synthetic intermediates. core.ac.uk

Tandem Substitution and Reduction: Stereoselective tandem reactions on imine precursors can yield 3,4-cis-substituted piperidine derivatives with high diastereoselectivity. google.com

Advanced Approaches to Piperidine Ring Formation Relevant to Bromomethyl Derivatives

Beyond the functionalization of existing piperidine rings, numerous advanced methods focus on the construction of the piperidine scaffold itself. nih.govresearchgate.net These methods are highly valuable as they can be designed to install desired substituents and stereochemistry during the ring-forming process, providing access to precursors for this compound.

Recent developments in this area include:

Hydrogenation of Pyridines: The catalytic hydrogenation of substituted pyridine rings is a fundamental and widely used method to produce saturated piperidine derivatives. nih.govresearchgate.net

Intramolecular Cyclization: Forming the ring by creating a bond within a single molecule is a powerful strategy. nih.govmdpi.com Modern methods include:

Radical Cyclization: Creating carbon-carbon or carbon-nitrogen bonds via radical intermediates. nih.govmdpi.comresearchgate.net

Reductive Amination: The condensation of an amine with a ketone or aldehyde followed by reduction can be performed intramolecularly to form the piperidine ring. mdpi.com

Visible-Light-Induced C-H Amination: Iodine-catalyzed intramolecular C-H amination provides a selective route to piperidines under mild, visible-light conditions. acs.org

Aza-Michael Reaction: The conjugate addition of an amine to an α,β-unsaturated carbonyl compound can be used in an intramolecular fashion to close the ring. nih.gov

[5+1] Annulation: This type of reaction constructs the six-membered ring by combining a five-atom component with a one-atom component, often through a cascade of reactions catalyzed by a transition metal like iridium. nih.govmdpi.com

Gold-Catalyzed Annulation: Gold catalysts have been employed in annulation procedures to directly assemble highly substituted piperidines. nih.govajchem-a.com

Table 3: Advanced Methods for Piperidine Ring Synthesis

| Method | Description | Key Features |

|---|---|---|

| Hydrogenation of Pyridines | Reduction of the aromatic pyridine ring to a saturated piperidine ring. nih.gov | A classic and reliable method. |

| Intramolecular Radical Cyclization | Ring closure via a radical intermediate. mdpi.com | Can create complex structures with good stereocontrol. |

| Visible-Light C-H Amination | Iodine-catalyzed intramolecular C-N bond formation. acs.org | Mild conditions, high selectivity for piperidine formation. |

| [5+1] Annulation | Combination of a five-atom chain and a single atom to form the ring. mdpi.com | Efficient construction of the piperidine core. |

Intramolecular Cyclization Reactions

Intramolecular cyclization is a powerful strategy for forming the piperidine ring, where a pre-formed linear substrate containing a nitrogen source undergoes ring closure. mdpi.com The nature of the bond-forming event defines the specific approach, with radical, ionic, and metal-catalyzed pathways being prominent.

Radical cyclizations offer a robust method for constructing piperidine rings, often proceeding with high levels of stereocontrol. These reactions typically involve the generation of a radical at one end of an acyclic precursor, which then attacks an unsaturated moiety, such as an alkene or alkyne, within the same molecule to forge the heterocyclic ring.

A notable approach involves the cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. organic-chemistry.orgresearchgate.net In this method, the choice of the radical-reducing agent can significantly influence the diastereoselectivity of the resulting 2,4-disubstituted piperidines. researchgate.net Research has demonstrated an unexpected enhancement in diastereoselectivity when tris(trimethylsilyl)silane (B43935) is used instead of the more conventional tributyltin hydride. organic-chemistry.orgresearchgate.net

| Substrate (R, R') | Reducing Agent | trans:cis Ratio | Yield (%) | Reference |

| R=Me, R'=Me | (TMS)₃SiH | 73:27 | 90 | researchgate.net |

| R=s-Bu, R'=t-Bu | (TMS)₃SiH | >99:1 | 60 | researchgate.net |

| R=Me, R'=Me | Bu₃SnH | 3:1 to 6:1 | - | researchgate.net |

This table illustrates the effect of the reducing agent on the diastereoselectivity of radical cyclization to form 2,4-disubstituted piperidines.

Further examples include the samarium-catalyzed intramolecular radical cyclization of haloalkynals and the use of triethylborane (B153662) as a radical initiator for the cyclization of 1,6-enynes to form polysubstituted alkylidene piperidines. mdpi.comnih.gov Additionally, cobalt-catalyzed radical cyclization of linear amino-aldehydes has proven effective for producing various piperidines. mdpi.comnih.gov

Carbenium ion-induced cyclizations represent another key strategy for piperidine synthesis. This method typically involves the generation of a carbocation from a suitable precursor, such as an alcohol, which then undergoes intramolecular attack by a nucleophilic nitrogen or a tethered π-system like an alkyne.

A prominent example is the ferric chloride (FeCl₃)-mediated cyclization of N-tethered alkyne-benzyl alkanols. bohrium.comresearchgate.netiitg.ac.in In this reaction, FeCl₃ serves a dual role, acting as a Lewis acid to facilitate the formation of a benzylic carbenium ion from the alcohol, and as a chloride source that traps the intermediate vinyl cation formed after the alkyne's nucleophilic attack. nih.govbohrium.comresearchgate.net This process leads to the formation of substituted piperidines bearing an exocyclic chloro-alkylidene moiety. bohrium.comiitg.ac.in A key feature of this reaction is its stereoselectivity; the cyclization to form six-membered piperidine rings proceeds with high E-selectivity for the exocyclic double bond. nih.goviitg.ac.in

| Ring System | Selectivity | Catalyst/Reagent | Reference |

| Piperidines | E-selective | FeCl₃ | nih.goviitg.ac.in |

| Pyrrolidines | Z-selective | FeCl₃ | nih.goviitg.ac.in |

This table summarizes the stereoselectivity observed in the FeCl₃-mediated carbenium ion-induced cyclization for the synthesis of piperidines and pyrrolidines.

Reductive hydroamination cascades provide an efficient route to piperidine derivatives from unsaturated amine precursors. These reactions often proceed through the formation of an iminium ion intermediate, which is then reduced to yield the saturated heterocycle.

A metal-free, Lewis acid-mediated 5/6-endo-dig reductive hydroamination cascade of enynyl amines has been developed for the stereoselective synthesis of piperidines. organic-chemistry.orgresearchgate.net Using trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) as the Lewis acid and triethylsilane as the reductant, this method converts enynyl amines into fully saturated 2,6-disubstituted piperidine derivatives with high diastereoselectivity. organic-chemistry.orgrsc.org The reaction proceeds via acid-mediated alkyne functionalization to form an enamine, which generates an iminium ion that is subsequently reduced. mdpi.comnih.gov The protecting group on the nitrogen has been shown to have a significant effect on both the reactivity and the diastereoselectivity of the cascade. rsc.org This strategy has been successfully applied to the total synthesis of several piperidine alkaloids. organic-chemistry.orgresearchgate.net

The intramolecular amination of organoboronates is a stereospecific method for the synthesis of nitrogen-containing heterocycles, including piperidines. organic-chemistry.orgacs.org This approach relies on the reaction between an organoboronic ester and a tethered electrophilic amine within the same molecule. acs.org

The key transformation involves the formation of an aminoboron "ate" complex, which subsequently undergoes a 1,2-metalate shift to establish the crucial C-N bond, yielding the piperidine ring with high stereospecificity. organic-chemistry.orgacs.orgacs.org This method has been successfully used to prepare piperidines from the appropriate precursor boronic ester derivatives. acs.org The reaction can be initiated by treating a methoxyamine precursor with a base like potassium tert-butoxide. organic-chemistry.orgacs.org A significant advantage of this methodology is its ability to create enantiomerically enriched piperidines and tolerate various functional groups. organic-chemistry.orgacs.org Furthermore, the process allows for the synthesis of boronate-containing azacycles, which are valuable building blocks in synthetic chemistry. organic-chemistry.org

N-radical-mediated cyclizations are a classic yet continually evolving method for piperidine synthesis, famously exemplified by the Hofmann-Löffler-Freytag (HLF) reaction. nih.gov These approaches involve the generation of a nitrogen-centered radical, which then abstracts a hydrogen atom from a remote carbon (typically at the δ-position) via an intramolecular 1,5-hydrogen atom transfer (HAT). mdpi.comnih.gov The resulting carbon-centered radical then participates in a ring-closing step to form the piperidine.

Modern variations of this approach utilize transition metal catalysis to achieve high selectivity. For instance, copper-catalyzed intramolecular C-H amination/cyclization of linear amines has been developed. mdpi.comnih.gov In one variant, a chiral copper(II) catalyst enables the enantioselective cyanidation of amines, producing aminonitriles that can be cyclized to form chiral piperidines. nih.govnih.gov This strategy effectively intercepts the N-centered radical relay with the chiral catalyst, which is involved in the C-C bond-forming event to control enantioselectivity. nih.gov This method has been applied to the asymmetric synthesis of the anticancer drug Niraparib, which features a piperidine core. nih.govnih.gov

Intermolecular Reactions for Piperidine Scaffold Construction

In contrast to intramolecular cyclizations, intermolecular reactions build the piperidine scaffold by assembling multiple, distinct molecular components. These methods, often multicomponent reactions (MCRs), offer a high degree of flexibility and efficiency, allowing for the rapid generation of diverse and complex piperidine structures. researchgate.net

One powerful example is the one-pot, four-component synthesis of highly functionalized piperidone scaffolds via an intermolecular Diels-Alder reaction. researchgate.net This process combines an aldehyde, an ammonia (B1221849) equivalent, an acyl chloride, and a dienophile. An azadiene intermediate is generated in situ, which then undergoes a [4+2] cycloaddition with the dienophile to construct the piperidone ring. researchgate.net This MCR allows for significant diversity in the final product by varying each of the four starting components, tolerating a variety of functional groups at multiple positions around the ring. researchgate.net

Another versatile intermolecular strategy involves a pyridine ring-opening and ring-closing sequence via Zincke imine intermediates. chemrxiv.org This method allows for the synthesis of a wide range of N-(hetero)aryl piperidines. The process starts with the generation of pyridinium (B92312) salts from a broad scope of substituted pyridines and (heteroaryl)anilines. These salts are then subjected to ring-opening to form Zincke imine intermediates, followed by a ring-closing step and subsequent reduction (e.g., hydrogenation) or nucleophilic addition to yield the final substituted piperidine derivatives. chemrxiv.org This strategy is suitable for high-throughput experimentation and the convergent synthesis of complex molecules. chemrxiv.org

Oxidative Amination of Alkenes

Oxidative amination of alkenes has emerged as a powerful strategy for the construction of piperidine rings. This method involves the intramolecular cyclization of an amine onto an alkene, facilitated by a metal catalyst and an oxidant.

One approach involves the gold(I)-catalyzed oxidative amination of unactivated alkenes. This method allows for the difunctionalization of a double bond, leading to the formation of a substituted piperidine. nih.gov For instance, the use of a gold(I) complex with an iodine(III) oxidizing agent can effectively catalyze the aminoesterification of N-tethered alkenes. nih.gov

Palladium-catalyzed reactions have also been extensively studied. A notable development is the use of a base-free Pd(DMSO)₂(TFA)₂ catalyst system for the Wacker-type aerobic oxidative cyclization of alkenes that are tethered to sulfonamides. acs.orgorganic-chemistry.org This method has proven effective for synthesizing a variety of six-membered N-heterocycles, including piperidines, with yields of up to 71% under optimized conditions with elevated oxygen pressure. organic-chemistry.org The mechanism is believed to proceed through aminopalladation rather than allylic C-H activation. organic-chemistry.org Furthermore, palladium catalysis has been employed in the intramolecular amination of olefins with Lewis basic amines, which can be challenging due to catalyst deactivation. The combination of a palladium catalyst, 2,6-dimethyl-1,4-benzoquinone, and a phosphorous ligand enables the synthesis of piperidine derivatives through allylic C(sp³)-H activation and subsequent functionalization. nih.gov

Another strategy involves the oxidative ring cleavage of cycloalkenes followed by a ring-closing double reductive amination. thieme-connect.com This protocol can be achieved through methods such as osmium-catalyzed dihydroxylation followed by sodium periodate (B1199274) oxidation, or ozonolysis. thieme-connect.com

| Catalyst System | Substrate Type | Key Features | Reference |

| Gold(I) complex / Iodine(III) oxidant | N-tethered unactivated alkenes | Aminoesterification | nih.gov |

| Pd(DMSO)₂(TFA)₂ | Alkenes tethered to sulfonamides | Aerobic, base-free, Wacker-type cyclization | acs.orgorganic-chemistry.org |

| Palladium catalyst / 2,6-dimethyl-1,4-benzoquinone / Phosphorous ligand | Olefins with Lewis basic amines | Allylic C(sp³)-H activation | nih.gov |

| OsO₄/NaIO₄ or O₃ | Cycloalkenes | Oxidative ring cleavage/reductive amination | thieme-connect.com |

Asymmetric Hydrogenation of Pyridinium Salts

The asymmetric hydrogenation of pyridinium salts represents a highly efficient and atom-economical method for accessing chiral piperidines. This strategy typically involves the use of chiral transition metal catalysts to achieve high levels of enantioselectivity.

Rhodium-catalyzed transfer hydrogenation has been successfully employed for the synthesis of chiral piperidines from pyridinium salts. dicp.ac.cnbohrium.com One notable method is a reductive transamination reaction that introduces a chiral primary amine under reducing conditions, using a formic acid/triethylamine mixture as the hydrogen source. dicp.ac.cnbohrium.com This approach, catalyzed by [RhCp*Cl₂]₂, allows for the synthesis of a variety of chiral piperidines with excellent diastereo- and enantioselectivities. dicp.ac.cnbohrium.com

Iridium-catalyzed asymmetric hydrogenation is another powerful tool in this area. nih.govoup.comacs.org Using an iridium catalyst with a P,N ligand, such as MeO-BoQPhos, enables the highly enantioselective hydrogenation of α-heteroaryl-N-benzylpyridinium salts, achieving enantiomeric ratios up to 99.3:0.7. nih.gov This method is particularly valuable for synthesizing enantioenriched 2-aryl and 2-heteroaryl piperidines. nih.gov The Ir/SegPhos catalytic system has also been used for the asymmetric hydrogenation of 2-aryl-3-phthalimidopyridinium salts, yielding chiral piperidine derivatives with two contiguous chiral centers in high diastereoselectivities and enantioselectivities. acs.org

| Catalyst System | Substrate Type | Key Features | Reference |

| [RhCp*Cl₂]₂ / Chiral primary amine | Pyridinium salts | Reductive transamination, transfer hydrogenation | dicp.ac.cnbohrium.com |

| [Ir(COD)Cl]₂ / MeO-BoQPhos | α-Heteroaryl-N-benzylpyridinium salts | High enantioselectivity for α-heteroaryl piperidines | nih.gov |

| Ir/SegPhos | 2-Aryl-3-phthalimidopyridinium salts | High diastereo- and enantioselectivity for 2,3-disubstituted piperidines | acs.org |

| Chiral Iridium dinuclear complexes | Poly-substituted pyridinium salts | Synthesis of piperidines with multiple stereogenic centers | oup.com |

Cycloaddition Chemistry

Cycloaddition reactions provide a convergent and stereocontrolled approach to constructing the piperidine ring system. Various cycloaddition strategies have been developed to access a wide range of functionalized piperidines.

The [3+3] cycloaddition is a notable strategy. A palladium-catalyzed [3+3] cycloaddition of activated aziridines with palladium-trimethylenemethane (Pd-TMM) complexes offers a route to functionalized piperidines. acs.org This reaction often proceeds enantiospecifically, allowing for the synthesis of enantiomerically pure piperidines from readily available chiral aziridines. acs.org Another approach utilizes the reaction of vinylogous amides with α,β-unsaturated iminiums. acs.org

The [4+2] cycloaddition, or Diels-Alder reaction, is a classic and powerful method for forming six-membered rings. Aza-Diels-Alder reactions, involving imines as dienophiles, are commonly used for piperidine synthesis. Recently, a boronyl radical-catalyzed (4+2) cycloaddition between 3-aroyl azetidines and various alkenes has been developed. nih.gov This method provides access to densely substituted piperidines at the 3,4, and 5-positions with high yield and diastereoselectivity under metal-free conditions. nih.gov

Other cycloaddition strategies include the [3+2] cycloaddition. For instance, a tandem retro-Michael-[2+3]-cycloaddition process has been used as a key step in the synthesis of highly functionalized piperidines starting from ribose. tandfonline.com Additionally, a one-pot, three-component 1,3-dipolar cycloaddition involving 2H-chromene-3-carbaldehyde, isatin, and a secondary amino acid like pipecolinic acid can produce spirooxindole piperidine fused derivatives. rsc.org

| Cycloaddition Type | Reactants | Key Features | Reference |

| [3+3] | Activated aziridines and Pd-TMM complexes | Enantiospecific synthesis of functionalized piperidines | acs.org |

| Radical [4+2] | 3-Aroyl azetidines and alkenes | Boronyl radical-catalyzed, synthesis of polysubstituted piperidines | nih.gov |

| Tandem retro-Michael-[2+3] | Ribose-derived intermediates | Synthesis of highly functionalized piperidines | tandfonline.com |

| 1,3-Dipolar [3+2] | 2H-chromene-3-carbaldehyde, isatin, pipecolinic acid | Three-component synthesis of spirooxindole piperidines | rsc.org |

Multi-Component Reactions (MCRs) in Piperidine Synthesis

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. acs.org MCRs are particularly attractive for generating libraries of structurally diverse piperidines for biological screening. bas.bgtaylorfrancis.com

A common MCR for piperidine synthesis involves the reaction of 1,3-dicarbonyl compounds, amines, and aromatic aldehydes. bas.bg This reaction can be catalyzed by a variety of catalysts, including nano-crystalline solid acids like nano-sulfated zirconia, nano-structured ZnO, and nano-γ-alumina. bas.bg These heterogeneous catalysts offer advantages such as mild reaction conditions, short reaction times, easy work-up, and catalyst recyclability. bas.bg Other catalysts employed for this transformation include tetrabutylammonium (B224687) tribromide (TBATB) and ZrOCl₂·8H₂O. taylorfrancis.com

A four-component reaction has also been developed that avoids the pre-formation of the azabutadiene component, saving time and effort in the preparation of piperidine libraries. acs.org This tandem aza[4+2]cycloaddition/allylboration multicomponent reaction between 1-aza-4-boronobutadienes, maleimides, and aldehydes has been optimized for both solid-phase and solution-phase synthesis. acs.org

The nitro-Mannich (aza-Henry) reaction, where a nitroalkane reacts with an imine, is another versatile tool that can be incorporated into MCRs for piperidine synthesis. researchgate.net

| Catalyst/Method | Reactants | Key Features | Reference |

| Nano-crystalline solid acids (e.g., nano-sulfated zirconia) | 1,3-Dicarbonyl compounds, amines, aromatic aldehydes | One-pot, mild conditions, reusable catalyst | bas.bg |

| Tetrabutylammonium tribromide (TBATB) | Aromatic aldehydes, amines, acetoacetic esters | One-pot, three-component reaction | taylorfrancis.com |

| ZrOCl₂·8H₂O | Aromatic aldehydes, amines, acetoacetic esters | Aqua-compatible catalyst | taylorfrancis.com |

| Tandem aza[4+2]cycloaddition/allylboration | 1-Aza-4-boronobutadienes, maleimides, aldehydes | Four-component variant, suitable for library synthesis | acs.org |

| Immobilized Candida antarctica lipase (B570770) B (CALB) | Benzaldehyde, aniline, acetoacetate (B1235776) ester | Biocatalytic MCR | rsc.org |

Flow Chemistry Applications in Piperidine Synthesis

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scale-up. nih.govresearchgate.net These benefits have been leveraged for the synthesis of piperidine derivatives.

An electroreductive cyclization in a flow microreactor has been developed for the synthesis of piperidine and pyrrolidine (B122466) derivatives from readily available imines and terminal dihaloalkanes. nih.gov This method is efficient, provides good yields compared to batch reactions, and avoids the use of toxic or expensive reagents. nih.gov

Flow chemistry has also been instrumental in the rapid and scalable synthesis of α-chiral piperidines. A continuous flow protocol using N-(tert-butylsulfinyl)-bromoimine and Grignard reagents allows for the synthesis of various functionalized piperidines in high yields and diastereoselectivities within minutes. acs.org

Furthermore, a robust plug-flow process has been developed for the synthesis of a 3-oxo-3H-spiro[benzofuran-2,4'-piperidine] building block. acs.org This multi-kilogram scale synthesis utilizes umpolung reactivity and avoids the need for large-scale cryogenic reactors. acs.org Anodic α-methoxylation of N-formylpiperidine in an electrochemical flow cell is another example, providing a key intermediate for the synthesis of 2-substituted N-(methyl-d)-piperidines. nih.gov

| Flow Chemistry Technique | Reaction Type | Key Advantages | Reference |

| Electroreductive cyclization | Cyclization of imines with dihaloalkanes | Green and efficient, avoids toxic reagents | nih.gov |

| Grignard addition | Addition to N-(tert-butylsulfinyl)-bromoimine | Rapid, scalable, high diastereoselectivity | acs.org |

| Umpolung reactivity | 1,2-addition to N-Boc-4-piperidone | Robust, scalable, avoids cryogenic conditions | acs.org |

| Anodic α-methoxylation | Electrochemical oxidation of N-formylpiperidine | Efficient synthesis of key intermediate | nih.gov |

Biocatalytic and Chemoenzymatic Synthetic Strategies

Biocatalysis and chemoenzymatic approaches are increasingly being used for the synthesis of chiral piperidines, offering high stereoselectivity and environmentally benign reaction conditions. nih.govresearchgate.netnih.gov

A general chemoenzymatic approach for the asymmetric dearomatization of activated pyridines has been developed to prepare substituted piperidines with precise stereochemistry. nih.govresearchgate.netnih.govacs.org A key step in this strategy is a stereoselective one-pot amine oxidase/ene imine reductase cascade that converts N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.govresearchgate.netnih.gov This method has been applied to the synthesis of key intermediates for pharmaceuticals like Niraparib and antipsychotic drugs such as Preclamol and OSU-6162. nih.govresearchgate.netnih.gov

The combination of biocatalytic C-H oxidation and radical cross-coupling represents another powerful strategy. chemistryviews.org Scalable enzymatic C-H oxidation using enzymes like trans-4-proline hydroxylase (trans-P4H) and ectoine (B1671093) 5-hydroxylase can introduce hydroxyl groups into inexpensive carboxylated piperidines. chemistryviews.org The resulting hydroxylated intermediates can then undergo radical cross-coupling reactions, such as Ni-electrocatalytic decarboxylative cross-coupling, to assemble complex, three-dimensional piperidine derivatives in a modular and enantioselective manner. chemistryviews.org

Furthermore, immobilized enzymes are being used to catalyze multi-component reactions. For example, Candida antarctica lipase B (CALB) immobilized on magnetic halloysite (B83129) nanotubes has been used as a reusable catalyst for the biocatalytic synthesis of piperidines via a multicomponent reaction of benzaldehyde, aniline, and an acetoacetate ester. rsc.org

| Biocatalytic/Chemoenzymatic Method | Enzymes/Reactions | Application | Reference |

| Chemoenzymatic dearomatization | Amine oxidase/ene imine reductase cascade | Synthesis of chiral 3- and 3,4-substituted piperidines | nih.govresearchgate.netnih.gov |

| Biocatalytic C-H oxidation and radical cross-coupling | trans-P4H, ectoine 5-hydroxylase, Ni-electrocatalysis | Modular and enantioselective synthesis of complex piperidines | chemistryviews.org |

| Immobilized enzyme-catalyzed MCR | Immobilized Candida antarctica lipase B (CALB) | Biocatalytic synthesis of functionalized piperidines | rsc.org |

Reactivity and Reaction Mechanisms of 4 Bromomethyl Piperidine

Nucleophilic Substitution Reactions of the Bromomethyl Moiety

Nucleophilic substitution is a fundamental reaction class for 4-(bromomethyl)piperidine, where a nucleophile replaces the bromide ion. The reaction's mechanism is significantly influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

The substitution at the primary carbon of the bromomethyl group can proceed through either an SN1 or SN2 mechanism, though the SN2 pathway is generally favored for primary alkyl halides. masterorganicchemistry.comlibretexts.org

The SN2 (Substitution Nucleophilic Bimolecular) reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. libretexts.orgyoutube.com This backside attack leads to an inversion of stereochemistry at the carbon center, although this is not relevant for the achiral this compound. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, exhibiting second-order kinetics. youtube.comlibretexts.org Strong, unhindered nucleophiles and polar aprotic solvents favor the SN2 mechanism. youtube.comyoutube.com

The SN1 (Substitution Nucleophilic Unimolecular) reaction, in contrast, is a two-step process. The first and rate-determining step is the departure of the leaving group to form a primary carbocation intermediate. masterorganicchemistry.comyoutube.com This is followed by a rapid attack of the nucleophile on the carbocation. SN1 reactions are favored by polar protic solvents, which can stabilize the carbocation intermediate, and by weaker nucleophiles. youtube.comyoutube.com However, primary carbocations are inherently unstable, making the SN1 pathway less likely for this compound unless there are specific conditions that can stabilize this intermediate. masterorganicchemistry.com

Factors Influencing the Reaction Pathway for this compound:

| Factor | Favors SN1 | Favors SN2 |

| Substrate | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, RS⁻, N₃⁻) |

| Solvent | Polar Protic (e.g., water, alcohols) | Polar Aprotic (e.g., acetone, DMSO) |

| Leaving Group | Good leaving group required | Good leaving group required |

The electrophilic carbon of the bromomethyl group in this compound readily reacts with a range of nucleophiles.

Azides: The azide (B81097) ion (N₃⁻) is a potent nucleophile that reacts with alkyl halides to form alkyl azides. The reaction of this compound with sodium azide, typically in a polar aprotic solvent like dimethylformamide (DMF), proceeds via an SN2 mechanism to yield 4-(azidomethyl)piperidine. nih.gov This product can be a precursor for the synthesis of amines through reduction or for the construction of triazoles via "click" chemistry. nih.govnih.gov

Amines: Primary and secondary amines, including piperidine (B6355638) itself, are effective nucleophiles for the substitution of the bromide. google.comreddit.com The reaction with a primary or secondary amine will yield a secondary or tertiary amine, respectively. The reaction rate is influenced by the nucleophilicity of the amine, which is dependent on its structure and the presence of electron-donating or withdrawing groups.

Alkoxides: Alkoxides (RO⁻), the conjugate bases of alcohols, are strong nucleophiles and strong bases. libretexts.org Their reaction with this compound can lead to both substitution and elimination products. The Williamson ether synthesis is a classic example of an SN2 reaction involving an alkoxide, which would yield an ether. libretexts.org However, if the alkoxide is sterically hindered (e.g., potassium tert-butoxide), it will preferentially act as a base, promoting elimination reactions. rsc.org

Elimination Reactions and Potential for Unsaturated Products

When a strong base is used, particularly a sterically hindered one, this compound can undergo elimination reactions, competing with nucleophilic substitution. lumenlearning.com The most common mechanism for such a reaction with a primary alkyl halide is the E2 (Elimination Bimolecular) mechanism. libretexts.org

In the E2 mechanism, the base abstracts a proton from the carbon adjacent to the bromomethyl group (the β-carbon), while simultaneously, the C-Br bond breaks, and a double bond is formed between the α and β carbons. lumenlearning.com This is a concerted process that requires an anti-periplanar arrangement of the abstracted proton and the leaving group. The product of this reaction would be 4-methylenepiperidine. The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base. libretexts.org

The choice between substitution (SN2) and elimination (E2) is influenced by several factors:

Basicity vs. Nucleophilicity: Strong, non-nucleophilic bases favor E2, while strong, nucleophilic bases can give a mixture of SN2 and E2 products.

Steric Hindrance: Sterically hindered bases favor elimination.

Temperature: Higher temperatures generally favor elimination over substitution. lumenlearning.com

Deprotonation and Subsequent Coupling Reactions

While the primary reaction site is the electrophilic carbon of the bromomethyl group, the piperidine nitrogen has a lone pair of electrons and can be deprotonated under strongly basic conditions, though this is less common than reactions at the bromomethyl group. More relevant are reactions where the piperidine nitrogen acts as a nucleophile after initial modification of the bromomethyl group.

Coupling reactions often involve the formation of a new carbon-carbon or carbon-heteroatom bond, frequently catalyzed by a transition metal. For a molecule like this compound, after its conversion to an organometallic reagent (e.g., a Grignard or organocuprate reagent), it could participate in coupling reactions. However, the direct deprotonation of the C-H bonds on the piperidine ring for coupling is a more complex process and would require specific activating groups or reaction conditions that are not inherent to the parent molecule.

Radical Reactions and Their Mechanisms

In addition to ionic reactions, the C-Br bond in this compound can undergo homolytic cleavage to form a radical intermediate. This process is typically initiated by heat, UV light, or a radical initiator. lumenlearning.com

The general mechanism for radical reactions involves three stages: initiation, propagation, and termination. lumenlearning.comkhanacademy.org

Initiation: The reaction is initiated by the formation of a radical. In this case, the weak C-Br bond can break homolytically to form a 4-(piperidylmethyl) radical and a bromine radical. youtube.com

Propagation: The newly formed radical can then react with other molecules to create new radicals in a chain reaction. lumenlearning.com

Termination: The reaction stops when two radicals combine to form a non-radical species. lumenlearning.com

A key reaction in radical chemistry is Hydrogen Atom Transfer (HAT) , where a radical abstracts a hydrogen atom from another molecule. rsc.orgnih.gov The 4-(piperidylmethyl) radical, once formed, could abstract a hydrogen atom from a suitable donor, leading to the formation of 4-methylpiperidine (B120128). Conversely, a radical species could abstract a hydrogen atom from the piperidine ring or the methyl group of this compound, initiating a radical chain reaction. The site of hydrogen abstraction would depend on the bond dissociation energies of the various C-H bonds in the molecule. libretexts.orgnih.gov

Halogen Atom Transfer Processes

Halogen Atom Transfer (XAT) is a fundamental reaction in radical chemistry where a halogen atom is abstracted from a substrate by a radical species. This process transforms the substrate into a carbon-centered radical, which can then participate in a variety of subsequent reactions. In the context of this compound, the carbon-bromine bond is susceptible to homolytic cleavage initiated by a suitable radical, leading to the formation of a piperidin-4-ylmethyl radical.

The general mechanism for the XAT process involving this compound can be depicted as: Y• + R-Br → Y-Br + R• Where Y• is the halogen atom transfer agent and R-Br is this compound.

Similarly, amine-ligated boryl radicals, often generated under photocatalytic conditions, are effective XAT agents for converting alkyl bromides and iodides into their corresponding alkyl radicals. oakwoodchemical.comnih.gov This strategy has been successfully applied to the functionalization of complex molecules. oakwoodchemical.com

Table 1: Examples of Halogen Atom Transfer (XAT) Agents and Their Characteristics

| XAT Agent Class | Precursor Example | Method of Generation | Key Features |

|---|---|---|---|

| α-Aminoalkyl Radicals | Triethylamine (Et₃N) | Photochemical or Thermal | High reactivity, low toxicity alternative to tin radicals. libretexts.org |

| Boryl Radicals | Me₃N–BH₃ | Photocatalytic | Metal-free, activates both alkyl bromides and iodides. oakwoodchemical.comnih.gov |

| Stannyl Radicals | Tributyltin Hydride (Bu₃SnH) | Radical Initiator (e.g., AIBN) | Classical XAT agent, effective but toxic. |

Rearrangement Reactions Involving the Piperidine Ring and Bromomethyl Group

The structure of this compound, upon heterolytic cleavage of the C-Br bond, yields a primary carbocation. Primary carbocations are notoriously unstable and highly prone to rearrangement to form more stable carbocationic intermediates. libretexts.orgyoutube.com This propensity drives several plausible rearrangement reactions involving either the piperidine ring or the exocyclic bromomethyl group.

One of the most significant potential rearrangements is a ring expansion, transforming the six-membered piperidine skeleton into a seven-membered azepane. rsc.orgrwth-aachen.de This type of transformation is well-documented in reactions like the Tiffeneau-Demjanov and Demjanov rearrangements. wikipedia.orgwikipedia.org Although these specific rearrangements typically start from β-amino alcohols or primary amines treated with nitrous acid, the underlying principle involves a carbocation intermediate that triggers a 1,2-alkyl shift, leading to ring expansion. wikipedia.orgd-nb.info

In the case of this compound, the loss of the bromide ion (Br⁻) would generate the unstable piperidin-4-ylmethyl cation. This intermediate could undergo one of two primary rearrangement pathways:

1,2-Hydride Shift: A hydrogen atom from the C4 position of the piperidine ring could migrate with its pair of electrons to the adjacent exocyclic carbon. This would transform the unstable primary carbocation into a significantly more stable tertiary carbocation centered on the C4 ring atom. This new cation would then be captured by a nucleophile.

Ring Expansion (C-C Bond Migration): A C-C bond of the piperidine ring (e.g., the C3-C4 bond) could migrate to the carbocationic center. This concerted process results in the expansion of the six-membered ring to a seven-membered azepane ring, a process driven by the formation of a more stable secondary or tertiary carbocation within the newly formed ring. rsc.orgslideshare.net Such rearrangements are synthetically valuable for accessing the azepane framework, which is more challenging to construct than the piperidine core. rwth-aachen.de

Table 2: Plausible Carbocation Rearrangement Pathways for this compound

| Pathway | Initial Species | Intermediate | Final Core Structure (after nucleophilic capture) | Driving Force |

|---|---|---|---|---|

| 1,2-Hydride Shift | Piperidin-4-ylmethyl cation (primary) | 4-Alkyl-piperidine-4-yl cation (tertiary) | 4-Substituted-4-methylpiperidine | Formation of a more stable tertiary carbocation. libretexts.org |

| Ring Expansion | Piperidin-4-ylmethyl cation (primary) | Azepane cation (secondary/tertiary) | Substituted Azepane | Relief of potential strain and formation of a more stable carbocation. rsc.orgwikipedia.org |

Functional Group Transformations (e.g., Reduction of Bromide)

The bromomethyl group of this compound is a versatile handle for a wide array of functional group transformations, primarily through nucleophilic substitution reactions where the bromide ion serves as an excellent leaving group. rsc.org The primary carbon to which the bromine is attached is sterically unhindered, making it an ideal substrate for SN2 reactions with a variety of nucleophiles.

Common transformations include the conversion of the bromomethyl group (-CH₂Br) into other functionalities such as alcohols, ethers, esters, nitriles, and amines. For these reactions, the nitrogen atom of the piperidine ring is typically protected (e.g., as a tert-butoxycarbonyl, Boc, derivative) to prevent it from acting as a competing nucleophile. chemimpex.com

Reduction of Bromide: A key functional group transformation is the reduction of the C-Br bond, converting the bromomethyl group into a methyl group (-CH₃). This dehalogenation can be achieved through several methods:

Catalytic Hydrogenation: Reaction with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) and a base (e.g., triethylamine) to neutralize the HBr byproduct.

Hydride Reagents: Strong hydride donors like lithium aluminum hydride (LiAlH₄) can effectively replace the bromide with a hydride ion.

Radical Dehalogenation: As discussed in the Halogen Atom Transfer section, formation of the piperidin-4-ylmethyl radical followed by quenching with a hydrogen atom source (e.g., from methyl thioglycolate) achieves the reduction. libretexts.org

The following table summarizes some of the key functional group transformations possible with this compound.

Table 3: Selected Functional Group Transformations of this compound

| Transformation | Reagent(s) | Product Functional Group | Reaction Type |

|---|---|---|---|

| Reduction | H₂, Pd/C; or LiAlH₄; or Radical conditions | -CH₃ (Methyl) | Reduction / Dehalogenation |

| Hydrolysis | H₂O, NaOH | -CH₂OH (Hydroxymethyl) | SN2 |

| Cyanation | NaCN or KCN | -CH₂CN (Cyanomethyl) | SN2 |

| Azidation | NaN₃ | -CH₂N₃ (Azidomethyl) | SN2 |

| Thiolation | NaSH | -CH₂SH (Mercaptomethyl) | SN2 |

| Ether Formation | NaOR' (Sodium alkoxide) | -CH₂OR' (Alkoxymethyl) | Williamson Ether Synthesis (SN2) |

| Ester Formation | R'COO⁻Na⁺ (Sodium carboxylate) | -CH₂OOCR' (Acyloxymethyl) | SN2 |

Applications in Chemical Research and Advanced Organic Synthesis

4-(Bromomethyl)piperidine as a Versatile Synthetic Intermediate

The dual functionality of this compound—a secondary amine (often protected) and a primary alkyl bromide—makes it an ideal building block in organic synthesis. The bromomethyl group is an excellent electrophile, readily participating in nucleophilic substitution reactions. This allows for the straightforward attachment of the piperidine (B6355638) ring to various molecular fragments, facilitating the construction of intricate chemical structures. The piperidine nitrogen, once deprotected, can be functionalized through reactions like amidation or reductive amination, adding another layer of synthetic versatility.

Polycyclic and heterocyclic frameworks are central to the structure of many biologically active molecules. The development of efficient methods for their construction is a significant goal in organic synthesis. organic-chemistry.org this compound provides a reliable method for introducing a piperidine ring into larger, multi-ring systems.

The reactive bromomethyl handle can be used to alkylate a wide range of nucleophiles, including those embedded within other ring systems. For example, it can react with phenols, thiophenols, or nitrogen-containing heterocycles to form larger, fused, or bridged polycyclic structures. Strategies such as intramolecular Diels-Alder reactions and dipolar cycloadditions are powerful methods for building polycyclic systems. organic-chemistry.org While not directly involving this compound in the initial cyclization, this building block can be appended to one of the reacting partners to introduce the piperidine motif into the final complex structure. For instance, a diene precursor for a Diels-Alder reaction could be functionalized with a piperidinemethyl group via substitution, leading to a polycyclic product containing the piperidine scaffold.

Spirocycles, compounds containing two rings connected by a single common atom, have gained significant attention in drug discovery. Their rigid, three-dimensional structures offer superior spatial orientation for interacting with biological targets compared to flat aromatic systems. The synthesis of spirocyclic piperidines, such as 2,7-diazaspiro[3.5]nonane and 2,8-diazaspiro[4.5]decane ring systems, highlights the importance of this structural class. nih.gov

This compound is a key precursor for constructing 4-spiropiperidines. A common strategy involves the intramolecular alkylation of a nucleophile attached to the piperidine nitrogen by the bromomethyl group, or a related derivative. Alternatively, the bromomethyl group can be used in intermolecular reactions where it alkylates a cyclic precursor, followed by a second cyclization to form the spirocyclic system. These methods have been used to create a variety of spirocyclic frameworks that are integral to advanced medicinal chemistry programs.

| Spirocyclic System | General Structure | Synthetic Approach |

|---|---|---|

| Azaspiro[4.5]decane | A five-membered ring fused to a piperidine ring at the 4-position. | Intramolecular cyclization of N-substituted piperidine-4-acetic acid derivatives. |

| Oxaspiro[4.5]decane | A five-membered oxygen-containing ring (e.g., tetrahydrofuran) fused to piperidine. | Cyclization of a precursor containing both the piperidine and the components of the oxygen heterocycle. |

| 2,8-Diazaspiro[4.5]decane | A pyrrolidine (B122466) ring fused to a piperidine ring. nih.gov | Synthesized via 1,4-addition reactions with nitroalkanes, followed by reduction and cyclization. nih.gov |

Controlling the three-dimensional shape of a molecule is crucial for optimizing its interaction with a biological target. Conformationally constrained scaffolds reduce the entropic penalty of binding and can lead to higher potency and selectivity. The incorporation of the piperidine ring from this compound into larger, more rigid structures, such as spirocyclic or bridged systems, is a powerful strategy for achieving this conformational rigidity.

For example, the creation of a spirocycle locks the piperidine ring into a specific chair or boat-like conformation relative to the adjoining ring. This rigidity is highly desirable in drug design, as it presents a well-defined arrangement of functional groups to a protein's binding site. The development of bitopic ligands for the D3 receptor, which incorporate flexible scaffolds to interact with secondary binding sites, illustrates the sophisticated design of molecules where both flexibility and constraint are engineered to optimize biological activity. nih.govmdpi.com this compound serves as a foundational building block for creating such complex and conformationally defined molecules.

Utility in Medicinal Chemistry Research

The piperidine ring is a frequent component of approved drugs and clinical candidates, particularly those targeting the central nervous system (CNS). Its ability to carry substituents in defined spatial orientations and its favorable physicochemical properties make it a privileged scaffold. This compound provides medicinal chemists with a direct and efficient tool for incorporating this valuable motif into potential new therapeutic agents.

This compound and its derivatives are instrumental in the synthesis of a wide range of compounds with diverse pharmacological activities. For example, it is a building block for creating inhibitors of Protein Kinase B (Akt), which are investigated as potential cancer therapies. nih.gov In one study, modifications to a lead compound led to the identification of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of PKB. nih.gov

Furthermore, piperidine-containing structures are central to antagonists of the CCR5 receptor, which are used in the treatment of HIV infection. nih.gov The synthesis of these complex molecules often relies on building blocks that allow for the controlled assembly of the final structure, a role for which this compound is well-suited.

| Compound Class | Therapeutic Target/Area | Role of Piperidine Scaffold |

|---|---|---|

| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Protein Kinase B (Akt) / Oncology nih.gov | Serves as a central scaffold linking the pyrrolopyrimidine core to various lipophilic substituents. nih.gov |

| Bipiperidine CCR5 Antagonists | CCR5 Receptor / HIV Infection nih.gov | Forms part of a larger structure that blocks viral entry into host cells. nih.gov |

| Dual Cholinesterase/MAO-B Inhibitors | Alzheimer's Disease mdpi.com | Acts as the core structure for ligands designed to inhibit multiple enzymes involved in neurodegeneration. mdpi.com |

The piperidine nucleus is a common feature in many compounds that interact with neurotransmitter receptors and transporters in the CNS. Its structure can be seen as a bioisostere of the endogenous neurotransmitters themselves or as a scaffold that correctly positions functional groups to interact with their respective receptors.

A notable example is the development of dopamine D4 receptor antagonists. nih.gov Researchers have synthesized and characterized novel series of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds, identifying compounds with exceptional binding affinity and selectivity for the D4 receptor. nih.gov These compounds are valuable as in vitro tools for investigating D4 receptor signaling and hold potential for developing treatments for conditions like L-DOPA-induced dyskinesias. nih.gov Similarly, phenoxyethyl piperidine derivatives have been investigated as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) for potential use in treating dementia. nih.gov The versatility of the piperidine scaffold, readily accessible through intermediates like this compound, makes it an enduring platform for the discovery of new CNS-active agents.

Role in the Design and Synthesis of Receptor Ligands

This compound and its derivatives are pivotal building blocks in the synthesis of a diverse range of receptor ligands due to the versatile reactivity of the bromomethyl group and the favorable pharmacological properties of the piperidine scaffold. The piperidine ring is a common motif in many biologically active compounds, and its presence can influence potency, selectivity, and pharmacokinetic properties.

One significant area of application is in the development of sigma (σ) receptor ligands. nih.govproquest.com Sigma receptors, which are classified into σ1 and σ2 subtypes, are implicated in various neurological and psychiatric disorders, as well as in cancer. nih.govproquest.com The piperidine core is a key pharmacophoric element in many reported sigma receptor ligands. proquest.com For instance, a series of piperidine-based alkylacetamide derivatives have been designed and synthesized, exhibiting mixed affinity towards both σ1 and σ2 receptor subtypes. nih.gov The synthesis often involves the N-alkylation of a piperidine derivative with a suitable electrophile, where a bromomethyl-functionalized precursor could be readily employed.

Furthermore, the piperidine scaffold is integral to the design of ligands for G protein-coupled receptors (GPCRs). nih.govmdpi.comfrontiersin.org GPCRs are a large family of transmembrane receptors that are major drug targets. nih.govfrontiersin.org The design of novel GPCR ligands often involves modifying known scaffolds to improve affinity, selectivity, or to probe receptor-ligand interactions. For example, 1,4-disubstituted aromatic piperidines have been investigated as ligands for dopaminergic D2L receptors, where the substitution pattern on the piperidine ring is crucial for activity and biased signaling. mdpi.com The synthesis of such compounds can be achieved through various organic reactions where this compound can serve as a key intermediate for introducing the piperidinomethyl moiety.

The table below summarizes examples of receptor ligands synthesized using piperidine-based structures.

| Receptor Target | Compound Class | Key Synthetic Strategy | Reference |

| Sigma-1 (σ1) Receptor | Phenoxyalkylpiperidines | N-alkylation of 4-methylpiperidine (B120128) with aryloxyethyl bromides | uniba.it |

| Sigma-1 (σ1) and Sigma-2 (σ2) Receptors | Piperidine-based alkylacetamides | Design and synthesis of derivatives with mixed affinity | nih.gov |

| Dopaminergic D2L Receptor | 1,4-Disubstituted aromatic piperidines | Investigation of ligand-directed signaling | mdpi.com |

Generation of Compounds for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds into potent and selective drug candidates. This compound serves as a valuable tool in generating libraries of analogs for SAR studies. By systematically modifying the structure of a lead compound containing a piperidine moiety and evaluating the corresponding changes in biological activity, researchers can identify key structural features required for optimal interaction with a biological target.

The versatility of the bromomethyl group allows for its conversion into a wide array of functional groups. For example, it can be used in alkylation reactions with various nucleophiles such as amines, phenols, and thiols to introduce diverse substituents at the 4-position of the piperidine ring. This enables a systematic exploration of the chemical space around the piperidine core.

An example of SAR studies involving piperidine derivatives is the development of spiro[chromene-2,4′-piperidine]s as potent and selective 5-HT2C receptor partial agonists. nih.gov In this study, structural modifications of a lead compound were performed to investigate the impact on potency and selectivity, leading to the identification of a novel chemotype of 5-HT2C receptor selective agonists. nih.gov

The following table illustrates how this compound can be utilized to generate analogs for SAR studies.

| Initial Scaffold | Modification Reaction | Resulting Analogs | Purpose of SAR Study |

| Lead compound with a piperidine N-H | N-alkylation with various R-Br | N-substituted piperidine derivatives | To explore the effect of N-substituent on receptor binding affinity and selectivity. |

| Piperidine-4-methanol derivative | Conversion to this compound followed by reaction with nucleophiles (Nu-H) | 4-(Substituted methyl)piperidine derivatives | To investigate the influence of substituents at the 4-position on biological activity. |

| Spiro[chromene-2,4′-piperidine] | Structural modifications of the piperidine moiety | Analogs with varied substituents on the piperidine ring | To identify potent and selective 5-HT2C receptor partial agonists. nih.gov |

Synthesis of Analogs for Diagnostic Imaging Research

The development of radiolabeled compounds, or radiotracers, for non-invasive imaging techniques like Positron Emission Tomography (PET) is a crucial area of diagnostic research. chempep.comradiopaedia.org PET tracers consist of a biologically active molecule labeled with a positron-emitting radionuclide, such as fluorine-18 (¹⁸F) or carbon-11 (¹¹C). radiopaedia.org this compound and its derivatives are valuable precursors in the synthesis of such PET tracers. chempep.com

The synthesis of PET radiopharmaceuticals often involves the late-stage introduction of the radionuclide to a precursor molecule. radiologykey.com The bromomethyl group in this compound can be readily displaced by a fluoride ion (¹⁸F⁻) in a nucleophilic substitution reaction to produce the corresponding ¹⁸F-labeled tracer. Alternatively, the piperidine nitrogen can be alkylated with a radiolabeled alkyl halide.

For instance, novel reversible-binding PET ligands for imaging monoacylglycerol lipase (B570770) (MAGL) have been developed based on a piperazinyl azetidine scaffold, where the radiolabeling with fluorine-18 was a key step. nih.gov While this example does not directly use this compound, it highlights the general strategy of using precursors amenable to radiofluorination. The synthesis of various PET tracers often relies on automated modules to handle the radioactive materials safely and efficiently. radiologykey.com

The table below provides examples of how piperidine-containing precursors can be used in the synthesis of PET imaging agents.

| PET Radionuclide | Precursor Type | Radiolabeling Reaction | Target for Imaging |

| Fluorine-18 (¹⁸F) | Bromo- or tosyloxymethyl-functionalized piperidine | Nucleophilic substitution with [¹⁸F]fluoride | Various receptors and enzymes in the brain |

| Carbon-11 (¹¹C) | N-desmethylpiperidine derivative | N-alkylation with [¹¹C]methyl iodide or triflate | Neurotransmitter transporters, receptors |

| Fluorine-18 (¹⁸F) | Borate precursor of a piperazine (B1678402) derivative | Cu-mediated fluorination with [¹⁸F]Et₄NF | Monoacylglycerol lipase (MAGL) nih.gov |

Material Science Applications

Preparation of Piperidinium (B107235) Ionomers and Polyelectrolytes

In material science, this compound can be utilized as a key reagent for the synthesis of piperidinium-based ionomers and polyelectrolytes. rsc.org Polyelectrolytes are polymers with repeating units bearing an electrolyte group. These materials have found applications in various fields, including as membranes for fuel cells and water treatment, and as antimicrobial agents. ed.ac.ukmtak.hu

The synthesis of piperidinium-functionalized polymers often involves a post-polymerization modification approach. A pre-existing polymer with reactive sites is treated with a reagent to introduce the desired ionic groups. This compound, or more commonly its N-protected form, can be used to introduce the piperidinomethyl group onto a polymer backbone. Subsequent quaternization of the piperidine nitrogen atom with an alkyl halide leads to the formation of a cationic piperidinium group.

For example, piperidine-containing polymers can be synthesized via living anionic polymerization of monomers like 4-vinylbenzyl piperidine. rsc.org These polymers can then undergo alkylation to form novel piperidinium ionomers and polyelectrolytes. rsc.org The quaternization reaction introduces positive charges onto the polymer chain, significantly altering its physical and chemical properties, such as solubility, ion conductivity, and antimicrobial activity. researchgate.netnih.govnih.gov

The properties of the resulting polyelectrolytes can be tuned by varying the degree of quaternization and the nature of the alkylating agent. researchgate.netnih.gov For instance, the surface behavior of poly(4-vinylpyridine) quaternized with tetradecyl bromide was found to be dependent on the degree of quaternization. nih.gov

The following table outlines a general synthetic route for preparing piperidinium-based polyelectrolytes.

| Polymer Backbone | Functionalization Step | Quaternization Agent | Resulting Material | Potential Application |

| Poly(4-vinylbenzyl chloride) | Nucleophilic substitution with piperidine | N/A (forms a tertiary amine) | Poly(4-vinylbenzyl piperidine) | Precursor for ionomers |

| Poly(4-vinylbenzyl piperidine) | Alkylation of the piperidine nitrogen | Methyl iodide | Poly(4-vinylbenzyl-N-methylpiperidinium iodide) | Ionomer, polyelectrolyte |

| Poly(styrene) | Bromomethylation followed by reaction with piperidine | N/A (forms a tertiary amine) | Piperidine-functionalized polystyrene | Precursor for ionomers |

| Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) | Quaternization of tertiary amine groups | Various alkyl halides | PDMAEMA-co-PQDMAEMA copolymers | Antimicrobial agent researchgate.net |

Derivatives and Analogues of 4 Bromomethyl Piperidine

N-Substituted 4-(Bromomethyl)piperidine Derivatives

Substitution on the piperidine (B6355638) nitrogen is one of the most common strategies for modifying the this compound core. The nitrogen atom's basicity and nucleophilicity make it a prime site for introducing a wide variety of functional groups, which can serve as protecting groups, modulate pharmacokinetic properties, or act as pharmacophoric elements.

The most prevalent N-substituted derivative is tert-butyl this compound-1-carboxylate , often referred to as N-Boc-4-(bromomethyl)piperidine . In this compound, the nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is crucial as it deactivates the nitrogen, preventing it from interfering with reactions targeting the reactive C-Br bond of the bromomethyl group. Its stability under many reaction conditions and its facile removal under acidic conditions make it an indispensable intermediate for the synthesis of more complex piperidine derivatives.

Beyond its role in protection, N-substitution is used to create diverse analogues. N-alkylation, such as in 4-(Bromomethyl)-1-methylpiperidine , can alter the compound's basicity and lipophilicity. N-acylation and N-arylation introduce amide or aromatic functionalities, respectively, which can form key interactions with biological targets. The choice of the N-substituent is a critical design element in drug discovery, influencing properties from receptor affinity to cell permeability.

| N-Substituent Group | Example Compound Name | Primary Purpose/Function |

|---|---|---|

| tert-Butoxycarbonyl (Boc) | tert-Butyl this compound-1-carboxylate | Nitrogen protection, enabling selective reactions at the bromomethyl group. |

| Methyl (Alkyl) | 4-(Bromomethyl)-1-methylpiperidine | Modulation of basicity, lipophilicity, and steric profile. |

| Benzyl (Arylalkyl) | 1-Benzyl-4-(bromomethyl)piperidine | Introduction of a bulky, lipophilic group; can also serve as a protecting group removable by hydrogenolysis. |

| Acetyl (Acyl) | 1-Acetyl-4-(bromomethyl)piperidine | Forms a neutral amide, reducing the basicity of the piperidine nitrogen. |

Ring-Substituted Piperidine Analogues with Bromomethyl Functionality

Introducing substituents directly onto the carbon framework of the piperidine ring creates analogues with defined stereochemistry and conformational preferences. These modifications can significantly impact how the molecule interacts with its biological target by introducing new points of contact, altering the orientation of the bromomethyl group, or restricting the ring's conformational flexibility.

The synthesis of these analogues often involves multi-step sequences starting from appropriately substituted precursors. For example, conjugate addition reactions to piperidine precursors can establish substituents at various ring positions. researchgate.net The development of stereoselective methods is crucial for accessing specific isomers, as the spatial arrangement of substituents is often critical for biological activity.

Examples of ring substitution patterns include placing alkyl, hydroxyl, or other functional groups at the C2, C3, or C4 positions. A derivative such as 2-methyl-4-(bromomethyl)piperidine would present a different steric profile compared to the parent compound. Similarly, a hydroxyl group, as in 4-(bromomethyl)piperidin-3-ol , introduces a hydrogen bonding moiety that can alter solubility and receptor interactions. These substitutions allow for a systematic exploration of the chemical space around the core scaffold.

| Substitution Pattern | Example Structure (Hypothetical Name) | Potential Impact of Substitution |

|---|---|---|

| C2-Substitution | 2-Methyl-4-(bromomethyl)piperidine | Introduces a chiral center and steric bulk adjacent to the nitrogen. |

| C3-Substitution | 4-(Bromomethyl)piperidin-3-ol | Adds a polar, hydrogen-bonding group, affecting solubility and target binding. |

| C4-Substitution (gem-disubstituted) | 4-(Bromomethyl)-4-methylpiperidine | Creates a quaternary center, locking the conformation and adding steric bulk. |

| Unsaturation | 4-(Bromomethyl)-1,2,3,6-tetrahydropyridine | Introduces ring planarity and alters the reactivity and geometry of the molecule. nih.gov |

Halogenated Piperidine Derivatives (e.g., Fluorinated Analogues)

The incorporation of halogens, particularly fluorine, into the piperidine ring is a widely used strategy in medicinal chemistry to modulate a compound's metabolic stability, membrane permeability, and binding affinity. Fluorine's high electronegativity and small size can significantly alter the electronic properties of the molecule and the pKa of the piperidine nitrogen without introducing significant steric bulk.

The synthesis of fluorinated analogues can be challenging and often requires specialized reagents. One approach involves the bromofluorination of unsaturated precursors like N-Boc-4-methylenepiperidine. This reaction can introduce both a bromine and a fluorine atom across the double bond, leading to intermediates for compounds like 4-bromomethyl-4-fluoropiperidine . Other methods focus on the fluorination of pre-existing piperidone ketones before their conversion to the desired bromomethyl derivative. The position and number of fluorine atoms can be varied to achieve the desired effect, leading to mono-, di-, or even perfluorinated rings. nih.gov

| Compound Class | Example Name | Key Structural Feature | Primary Rationale for Halogenation |

|---|---|---|---|

| Monofluorinated | 4-(Bromomethyl)-3-fluoropiperidine | A single fluorine atom on the ring. | Lowering pKa of the nitrogen, blocking metabolic oxidation, introducing polar interactions. |

| Gem-Difluorinated | 4-(Bromomethyl)-3,3-difluoropiperidine | Two fluorine atoms on the same carbon. | Significant alteration of local electronics and conformation; metabolic blocking. |

| C4-Fluorinated | 4-(Bromomethyl)-4-fluoropiperidine | Fluorine at the same position as the bromomethyl group. | Creates a stable quaternary center with altered electronic properties. |

| Perfluorinated | 4-(Bromomethyl)-2,2,3,3,5,5,6,6-octafluoropiperidine | All available C-H bonds are replaced with C-F bonds. | Maximizes metabolic stability and lipophilicity. |

Heteroatom-Modified Bromomethyl Piperidines

Replacing the piperidine nitrogen or a ring carbon with a different heteroatom generates distinct heterocyclic analogues with unique chemical and physical properties. These modifications can dramatically alter the ring's geometry, polarity, hydrogen-bonding capacity, and metabolic profile. The most common analogues are morpholines (oxygen), thiomorpholines (sulfur), and piperazines (nitrogen).

Morpholine (B109124) Analogues : Replacing the C4 carbon with an oxygen atom would be structurally challenging. A more common analogue is derived from morpholine itself, such as 2-(bromomethyl)morpholine , where the fundamental ring structure is altered.

Thiomorpholine (B91149) Analogues : The replacement of the piperidine nitrogen with sulfur is not a direct analogue. Instead, compounds like 4-(bromomethyl)thiomorpholine are considered analogues where the core ring is thiomorpholine. matrix-fine-chemicals.com The sulfur atom in thiomorpholine increases lipophilicity compared to morpholine and can be oxidized in vivo to the corresponding sulfoxide (B87167) or sulfone, offering a point for metabolic modulation. mdpi.com

Piperazine (B1678402) Analogues : Introducing a second nitrogen atom into the ring at the 1-position creates a piperazine derivative, such as 1-substituted-4-(bromomethyl)piperazine . The additional nitrogen provides another site for substitution, allowing for the creation of compounds with two distinct side chains, which is a common strategy for developing ligands that can bridge multiple binding pockets in a receptor. epo.orgnih.gov

| Heterocyclic Core | Example Analogue Name | Key Structural Change | Impact on Properties |

|---|---|---|---|

| Thiomorpholine | 4-(Bromomethyl)thiomorpholine | Nitrogen at position 1, Sulfur at position 4. | Increased lipophilicity; sulfur can be a site for metabolism (oxidation). matrix-fine-chemicals.commdpi.com |

| Piperazine | 1-Aryl-4-(bromomethyl)piperazine | Nitrogen atoms at positions 1 and 4. | Provides a second site for substitution (N1); alters basicity and polarity. epo.org |

| Morpholine | 4-Substituted-2-(bromomethyl)morpholine | Nitrogen at position 4, Oxygen at position 1. | More polar and less basic than piperidine; oxygen can act as a hydrogen bond acceptor. |

Fused and Bridged Piperidine Systems Incorporating Bromomethyl Functionality

Incorporating the this compound motif into a fused or bridged bicyclic system results in highly rigid analogues with constrained three-dimensional structures. These systems are of great interest in drug design because their conformational rigidity can lead to higher binding affinity and selectivity for a specific biological target by reducing the entropic penalty of binding.